molecular formula C24H22BrNO B11548816 N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-1-phenylmethanamine

N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-1-phenylmethanamine

Cat. No.: B11548816
M. Wt: 420.3 g/mol
InChI Key: GGWWMQLLSXDMPJ-UHFFFAOYSA-N
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Description

(E)-BENZYL({4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)AMINE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxy group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-BENZYL({4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)AMINE typically involves a multi-step process:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom.

    Methoxylation: The bromophenyl intermediate is then subjected to methoxylation to attach the methoxy group.

    Formation of the Benzylidene Amine: Finally, the benzylidene amine structure is formed through a condensation reaction between the intermediate and benzylamine under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzylidene amine group, converting it into the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation Products: Epoxides, alcohols, or ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-BENZYL({4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)AMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-BENZYL({4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)AMINE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methoxy groups may facilitate binding to specific sites, while the prop-2-en-1-yl group can influence the compound’s reactivity and stability. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

    (E)-BENZYL({4-[(4-CHLOROPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)AMINE: Similar structure but with a chlorine atom instead of bromine.

    (E)-BENZYL({4-[(4-FLUOROPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)AMINE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: The presence of the bromine atom in (E)-BENZYL({4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)AMINE imparts unique electronic and steric properties, influencing its reactivity and interactions compared to its chloro- and fluoro- counterparts.

Properties

Molecular Formula

C24H22BrNO

Molecular Weight

420.3 g/mol

IUPAC Name

N-benzyl-1-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methanimine

InChI

InChI=1S/C24H22BrNO/c1-2-6-22-15-21(17-26-16-19-7-4-3-5-8-19)11-14-24(22)27-18-20-9-12-23(25)13-10-20/h2-5,7-15,17H,1,6,16,18H2

InChI Key

GGWWMQLLSXDMPJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)C=NCC2=CC=CC=C2)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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